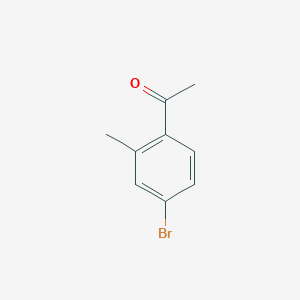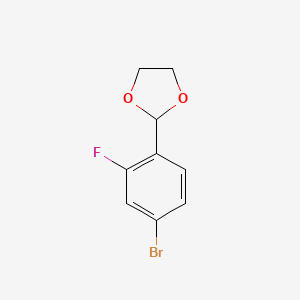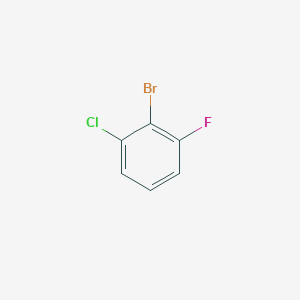![molecular formula C6H5N3 B1291449 1H-Pyrrolo[2,3-d]pyridazine CAS No. 271-35-2](/img/structure/B1291449.png)
1H-Pyrrolo[2,3-d]pyridazine
Übersicht
Beschreibung
1H-Pyrrolo[2,3-d]pyridazine is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
1H-Pyrrolo[2,3-d]pyridazine derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives inhibit these FGFRs, thereby disrupting these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound derivatives affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
It’s worth noting that compound 4h, a derivative of this compound, has a low molecular weight . This could be beneficial to its subsequent optimization and may impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The inhibition of FGFRs by this compound derivatives can lead to various molecular and cellular effects. For instance, compound 4h has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[2,3-d]pyridazine plays a pivotal role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit phosphodiesterase 4 (PDE4) subtypes, particularly PDE4B, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4B, this compound can modulate inflammatory responses and other cellular processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMCs), thereby reducing inflammation . Additionally, this compound has been shown to affect kinase activity, which plays a crucial role in cell signaling and regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of PDE4B, inhibiting its activity and preventing the breakdown of cAMP. Elevated levels of cAMP result in the suppression of inflammatory pathways and modulation of immune responses . Furthermore, this compound has been shown to interact with protein kinases, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its inhibitory activity on PDE4B over extended periods . Long-term studies have shown that this compound can sustain its anti-inflammatory effects, making it a promising candidate for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PDE4B and reduces inflammation without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and emesis . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound are then excreted via the kidneys, highlighting the importance of renal function in its clearance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PDE4B and other target enzymes . Additionally, this compound may undergo post-translational modifications that influence its localization and activity within specific cellular compartments .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-6-4-9-8-3-5(1)6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSIUOCDHDRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626509 | |
| Record name | 1H-Pyrrolo[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-35-2 | |
| Record name | 1H-Pyrrolo[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-pyrrolo[2,3-d]pyridazine derivatives interesting for gastric acid suppression?
A1: These compounds exhibit potent inhibitory activity against the gastric H+,K+-ATPase, the enzyme responsible for pumping protons into the stomach. This inhibition effectively reduces gastric acid secretion. One specific derivative, CS-526 (7-(4-Fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine), has shown particularly promising results. [, ]
Q2: How does CS-526 compare to other proton pump inhibitors (PPIs) in terms of potency?
A2: Studies using hog gastric H+,K+-ATPase demonstrated that CS-526 has a higher potency compared to other PPIs tested. Its IC50 value, a measure of inhibitory strength, was determined to be 61 nM. []
Q3: Can you elaborate on the mechanism by which CS-526 inhibits the H+,K+-ATPase?
A3: CS-526 acts as a competitive antagonist at the potassium-binding site of the H+,K+-ATPase. This means it competes with potassium ions for binding, disrupting the enzyme's ability to transport protons. Importantly, this inhibition is reversible, suggesting a lower potential for long-term effects on the enzyme. []
Q4: Has the in vivo efficacy of CS-526 been investigated? What were the key findings?
A4: Yes, CS-526's effectiveness was evaluated in various animal models. In rats, both oral and intraduodenal administration of CS-526 led to dose-dependent inhibition of gastric acid secretion. [] Furthermore, in a reflux esophagitis model, CS-526 effectively prevented esophageal lesions when administered orally or intraduodenally, demonstrating its potential in treating gastroesophageal reflux disease (GERD). []
Q5: Did subchronic administration of CS-526 lead to rebound gastric acid secretion in animal models?
A5: A study in rats examined the long-term effects of CS-526 on gastric acid secretion. Interestingly, after 14 days of treatment, CS-526 did not cause a significant increase in gastric acid secretion, suggesting a lower risk of rebound hypersecretion compared to another PPI, lansoprazole, which showed a significant increase in gastric acid secretion post-treatment. []
Q6: Beyond its effects on gastric acid, were there any notable observations regarding gastrin levels with CS-526 treatment?
A6: CS-526 demonstrated a minimal impact on serum and antral gastrin levels in rats. Even at higher doses, CS-526 caused only a slight elevation in serum gastrin, whereas lansoprazole caused significant increases. This suggests that CS-526 may have a less pronounced effect on gastrin regulation compared to some existing PPIs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)




